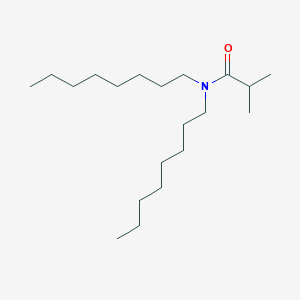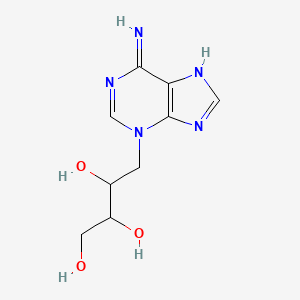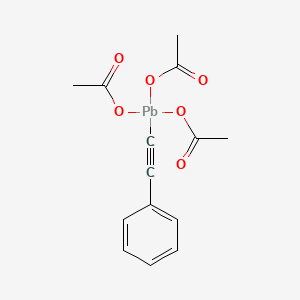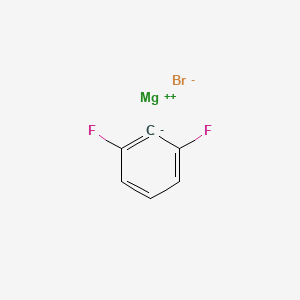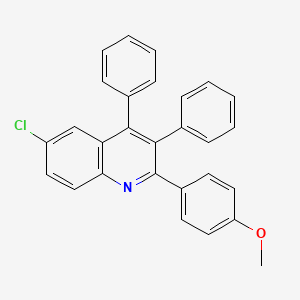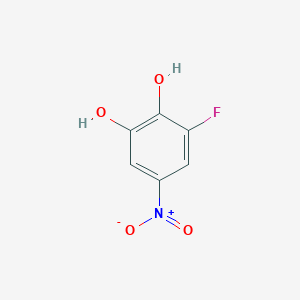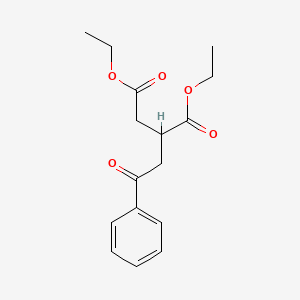
Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester is an organic compound with the molecular formula C14H18O5 It is a diethyl ester derivative of butanedioic acid, featuring a phenyl group and an oxo group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester typically involves the esterification of butanedioic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the reaction of diethyl oxalate with phenylacetic acid under basic conditions, followed by acidification to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the esterification process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and secondary alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism by which Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester exerts its effects involves interactions with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Similar structure but with a different ester group.
Diethyl (2-oxo-2-phenylethyl)phosphonate: Contains a phosphonate group instead of a carboxylate group.
Ethyl 2-oxopropanoate: Lacks the phenyl group, making it less complex.
Uniqueness
Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester is unique due to its combination of a phenyl group and an oxo group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
CAS No. |
180331-42-4 |
|---|---|
Molecular Formula |
C16H20O5 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
diethyl 2-phenacylbutanedioate |
InChI |
InChI=1S/C16H20O5/c1-3-20-15(18)11-13(16(19)21-4-2)10-14(17)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
InChI Key |
SXCFEVQBZKJFHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
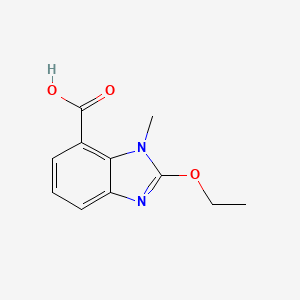
![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)
![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
